Dual Functionality: A Critical Structural Distinction from 3,4-(Methylenedioxy)aniline and Sesamol
Unlike the commonly available comparator 3,4-(methylenedioxy)aniline (CAS 14268-66-7, containing only the amino group), 4-amino-1,3-benzodioxol-5-ol possesses both an amino and a phenolic hydroxyl group . The presence of both functional groups allows for site-specific derivatization and the formation of chelating structures, providing a quantifiable advantage in structural diversity.
| Evidence Dimension | Number of Reactive Functional Groups |
|---|---|
| Target Compound Data | 2 reactive functional groups (1x -NH₂, 1x -OH) |
| Comparator Or Baseline | 3,4-(Methylenedioxy)aniline (1 reactive functional group: 1x -NH₂) / Sesamol (1 reactive functional group: 1x -OH) |
| Quantified Difference | 100% increase in functional group count vs. either comparator |
| Conditions | Structural analysis based on IUPAC nomenclature and chemical structure |
Why This Matters
This 2:1 functional group advantage enables orthogonal synthetic strategies not possible with mono-functional analogs, directly impacting product design and procurement decisions for multi-step synthesis.
